N-(异噁唑-3-基)-1-(6-甲氧基苯并噻唑-2-基)氮杂环丁烷-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoxazole derivatives, such as 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine, have been synthesized and evaluated for their cytotoxicity . These compounds have shown anti-cancer activity against various cancer cell lines .
Synthesis Analysis
The synthesis of isoxazole derivatives involves the use of various catalysts . For instance, a highly regioselective and enantioselective N-alkylation of isoxazol-5-ones with para-quinone methides has been developed . This reaction provides a useful approach for intermolecular chiral C–N bond formation .Chemical Reactions Analysis
Isoxazole derivatives undergo various chemical reactions. For instance, an unexpected asymmetric N-addition of isoxazolinones has been reported, which afforded a series of enantioenriched N-diarylmethane substituted isoxazolinones .科学研究应用
抗炎和镇痛药
研究人员已经合成了源自维斯那金酮和凯林酮的新型杂环化合物,展示了显著的抗炎和镇痛活性。这些化合物被确认为环氧合酶-1/2 (COX-1/COX-2) 抑制剂,突出了它们在治疗疼痛和炎症中的治疗潜力。一些化合物表现出对 COX-2 选择性的高抑制活性,与双氯芬酸钠等标准药物相当 (Abu‐Hashem 等人,2020)。
抗癌活性
与所讨论化合物相关的异恶唑衍生物已经表现出有希望的抗癌活性。一项研究报告了它们对各种癌细胞系的有效性,包括 Colo205、U937、MCF7 和 A549。一种特定的化合物 20c 展示了通过线粒体依赖性通路激活 p53 来诱导 Colo205 细胞中 G2/M 细胞周期阻滞和凋亡的能力 (Kumbhare 等人,2014)。
抗菌特性
另一项研究途径涉及评估相关化合物的抗菌潜力。例如,合成了取代的 2-氨基苯并噻唑衍生物并评估了它们的抗菌功效。这些化合物对选定的细菌和真菌菌株表现出良好至中等的活性,表明它们在对抗菌耐药性方面很有用 (Anuse 等人,2019)。
杂环化学
杂环化学的研究也受益于类似于 N-(异恶唑-3-基)-1-(6-甲氧基苯并[d]噻唑-2-基)氮杂环丁烷-3-甲酰胺的化合物。研究已经探索了通过异恶唑的热诱导异构化来合成氮丙啶-2-基膦酸酯,扩大了开发具有潜在生物学应用的新型杂环化合物的工具包 (Nishiwaki & Saito,1971)。
作用机制
Target of Action
It’s known that similar isoxazole derivatives have shown to interact withp53 , a protein that plays a crucial role in preventing cancer formation .
Mode of Action
The compound interacts with its targets, leading to significant changes in cellular processes. For instance, the levels of p53 increase tremendously in cells treated with similar compounds . This interaction can lead to the regulation of cell cycle and apoptosis .
Biochemical Pathways
The compound affects the p53 activation pathway via mitochondrial-dependent pathways . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it has favorable pharmacokinetic properties .
Result of Action
The compound exhibits anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . It is particularly effective against the Colo205 cell line . The compound induces G2/M cell cycle arrest and alters the balance of key mitochondrial proteins, leading to apoptosis .
Action Environment
The compound’s effectiveness against various cancer cell lines suggests that it is likely stable and effective under physiological conditions .
未来方向
属性
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-21-10-2-3-11-12(6-10)23-15(16-11)19-7-9(8-19)14(20)17-13-4-5-22-18-13/h2-6,9H,7-8H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKLYPPMPRFIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。